molecular formula C10H9NO B1293943 2-Methylisoquinolin-1(2H)-one CAS No. 4594-71-2

2-Methylisoquinolin-1(2H)-one

Cat. No. B1293943
CAS RN: 4594-71-2
M. Wt: 159.18 g/mol
InChI Key: YJRMHIKEMDTYDR-UHFFFAOYSA-N
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Description

2-Methylisoquinolin-1(2H)-one is a chemical compound that belongs to the class of isoquinolines, which are heterocyclic aromatic organic compounds. This compound is of interest due to its potential applications in pharmaceuticals and its structural similarity to natural alkaloids.

Synthesis Analysis

The synthesis of isoquinolin-1(2H)-ones and related compounds has been the subject of various studies. One approach involves a one-pot synthesis using a sequential isocyanide-based multicomponent reaction followed by a Wittig reaction, which yields 1,2-dihydroisoquinolines among other products . Another method utilizes palladium-catalyzed ortho-C-H bond activation and intramolecular addition to synthesize isoquinolin-1(2H)-ones from α-bromo ketones and benzamides . Additionally, a robust approach for synthesizing 3,4-fused isoquinolin-1(2H)-one analogs has been developed, which involves a cascade process initiated by KOtBu . Moreover, the synthesis of 2-methylisoquinoline-1,5,8(2H)-trione, a related compound, has been achieved through a multistep strategy, including the oxidation of 5,8-dimethoxy-2-methyl-3,4-dihydroisoquinolin-1(2H)-one with ceric ammonium nitrate .

Molecular Structure Analysis

The molecular structure of isoquinolin-1(2H)-ones is characterized by a bicyclic system consisting of a benzene ring fused to a pyridine ring. The 2-methyl group and the 1(2H)-one moiety are key functional groups that influence the chemical behavior of the molecule. The stereochemistry and electronic properties of these compounds can be further analyzed using NMR spectroscopy, as demonstrated in the study of 1-substituted tetrahydroisoquinolines .

Chemical Reactions Analysis

Isoquinolin-1(2H)-ones can undergo various chemical reactions, including recyclization to form 1-chloroisoquinolines and 1-aminoisoquinolines with heterocyclic substituents . The reactivity of these compounds can be exploited to synthesize a wide range of derivatives with potential biological activity. For instance, the synthesis of 1-(aminomethyl)-1,2,3,4-tetrahydroisoquinolines involves aluminum hydride reduction and has been studied for actions at adrenoceptors .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-methylisoquinolin-1(2H)-one and its derivatives are influenced by their molecular structure. These properties include solubility, melting point, and stability, which are important for their practical applications. The synthesis and oxidation conditions can be optimized to improve the yield and purity of the final product, as seen in the study of 2-methylisoquinoline-1,5,8(2H)-trione . The protonation behavior and pKa values of related compounds have been investigated to understand their behavior at physiological pH .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Optimization: The synthesis of N-methylated 2-methylisoquinoline-1,5,8(2H)-trione was achieved from a precursor via a multistep strategy, including oxidation with ceric ammonium nitrate (Ali et al., 2020).
  • Method for Novel Isoquinolin-1(2H)-ones: A method for synthesizing novel isoquinolin-1(2H)-ones and related compounds was developed, with potential applications in cancer treatment (Konovalenko et al., 2020).

Biological and Medical Applications

  • HIV-1 Treatment: 2-Hydroxyisoquinoline-1,3(2H,4H)-dione, related to 2-methylisoquinolin-1(2H)-one, showed potential as an inhibitor of HIV-1 integrase and the ribonuclease H function of HIV-1 reverse transcriptase (Billamboz et al., 2011).

Synthesis of Derivatives and Related Compounds

  • Synthesis of Alkaloids: A novel method for synthesizing highly substituted isoquinolines, including 7-hydroxy-6-methoxy-1-methylisoquinoline, was presented (Melzer et al., 2018).
  • Vasodilatation Activity: Novel 2-substituted-3,4-dihydro-1(2H)-isoquinolinones were synthesized and showed vasodilatation activity (Zhang, 2010).

Miscellaneous Applications

  • Corrosion Inhibition: 1-Methylisoquinoline, closely related to 2-methylisoquinolin-1(2H)-one, demonstrated efficiency as a corrosion inhibitor for mild steel in hydrochloric acid media (Al-Uqaily, 2015).
  • Anti-TMV Activity: Isoquinoline alkaloids isolated from plants showed weak anti-tobacco mosaic virus (anti-TMV) activity, indicating potential applications in plant protection (Hu et al., 2020).

properties

IUPAC Name

2-methylisoquinolin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO/c1-11-7-6-8-4-2-3-5-9(8)10(11)12/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJRMHIKEMDTYDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=CC=CC=C2C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30196662
Record name 1(2H)-Isoquinolinone, 2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30196662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methylisoquinolin-1(2H)-one

CAS RN

4594-71-2
Record name 1(2H)-Isoquinolinone, 2-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004594712
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1(2H)-Isoquinolinone, 2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30196662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What makes 7-Methoxy-6-(3-methoxy-benzyloxy)-2-methylisoquinolin-1(2H)-one (IS0042) a potentially interesting drug candidate for further development?

A: IS0042 demonstrates promising characteristics as a novel melatoninergic agonist. This compound exhibits selectivity for the type 2 melatonin receptor []. Preclinical studies in rats revealed that IS0042 has moderate clearance, a large volume of distribution, and a long elimination half-life following intravenous administration []. This suggests a potential for sustained duration of action. While its absolute oral bioavailability was found to be relatively low, further investigation into formulation strategies could potentially enhance its bioavailability [].

Q2: Can you describe the metabolic pathway of IS0042 in rats?

A: In vitro studies using rat intestinal and liver microsomes identified the major biotransformation pathways of IS0042 as ether bond cleavage, hydroxylation, and demethylation []. Importantly, the same metabolites observed in vitro were also detected in the blood circulation of rats after oral administration of IS0042 []. This strong correlation between in vitro and in vivo metabolism underscores the predictive value of these preclinical models for understanding IS0042's metabolic fate.

Q3: How does the structure of 2-methylisoquinolin-1(2H)-one derivatives relate to their pharmacological activity?

A: While specific structure-activity relationship (SAR) data for 2-methylisoquinolin-1(2H)-one and its pharmacological activity wasn't explicitly detailed in the provided research, we can look at IS0042 as an example. The presence of a methoxy group at position 7 and a 3-methoxy-benzyloxy group at position 6 of the isoquinolinone core seems to be crucial for its melatoninergic agonist activity and selectivity towards the MT2 receptor []. Further research exploring modifications to the core structure and various substituents would provide a more comprehensive understanding of the SAR and potentially lead to derivatives with improved potency, selectivity, or pharmacokinetic properties.

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